![molecular formula C42H66N10O14 B12380052 Tyvpanasl](/img/structure/B12380052.png)
Tyvpanasl
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Overview
Description
Tyvpanasl is a peptide epitope consisting of nine amino acids derived from the HER2/neu protein. It is known for its ability to bind to MHC I molecules and is used in the preparation of J-LEAPS vaccines . This compound has significant implications in cancer research, particularly in the development of therapeutic vaccines targeting HER2/neu-positive tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tyvpanasl is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA (trifluoroacetic acid) to remove protecting groups from the amino acids .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product undergoes rigorous purification steps, including HPLC (high-performance liquid chromatography), to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tyvpanasl primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Solvents: DMF (dimethylformamide), DCM (dichloromethane)
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with the sequence Thr-Tyr-Val-Pro-Ala-Asn-Ala-Ser-Leu .
Scientific Research Applications
Scientific Research Applications
1. Vaccine Development
Tyvpanasl has been explored within the context of vaccine development, particularly as a component in virus-like particle (VLP) vaccines. VLPs are known for their ability to elicit strong immune responses due to their structural similarity to actual viruses without containing viral genetic material. Research indicates that peptides like this compound can be effectively incorporated into VLPs to enhance immunogenicity:
- Case Study : A study demonstrated that a VLP-based vaccine incorporating specific peptides could successfully generate robust immune responses against multiple viral strains, showcasing the potential of this compound in creating multivalent vaccines against infectious diseases such as influenza and SARS-CoV-2 .
2. Cancer Therapy
This compound also shows promise in cancer treatment strategies. Its application in targeted therapies aims to improve the specificity and efficacy of anticancer agents:
- Case Study : Research has indicated that peptides similar to this compound can enhance the delivery of chemotherapeutic agents directly to tumor cells, minimizing systemic toxicity and improving treatment outcomes. For instance, studies have shown that peptide-conjugated nanoparticles can effectively target cancer cells while sparing normal tissues .
3. Drug Delivery Systems
The unique properties of this compound enable its use in drug delivery systems, particularly in the formulation of nanoparticles that can encapsulate therapeutic agents:
- Case Study : A recent investigation into polyphenol-containing nanoparticles highlighted how peptides like this compound can facilitate the stabilization and targeted delivery of bioactive compounds, enhancing their therapeutic efficacy in treating conditions such as diabetes and inflammatory diseases .
Table 1: Summary of Applications of this compound
Mechanism of Action
Tyvpanasl exerts its effects by binding to MHC I molecules on the surface of antigen-presenting cells. This binding facilitates the presentation of the peptide to CD8 T cells, leading to their activation and proliferation . The activated CD8 T cells then target and destroy HER2/neu-positive tumor cells, thereby exerting an anti-tumor effect .
Comparison with Similar Compounds
Similar Compounds
SIINFEKL: A well-known MHC I-binding epitope derived from ovalbumin.
GILGFVFTL: An epitope from the influenza virus matrix protein.
Uniqueness of Tyvpanasl
This compound is unique due to its specific sequence derived from the HER2/neu protein, making it particularly effective in targeting HER2/neu-positive tumors . Unlike other epitopes, this compound has been extensively studied for its role in cancer immunotherapy and vaccine development .
Biological Activity
Tyvpanasl, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity, particularly in the context of immunotherapy and cancer treatment. This article explores its mechanisms, efficacy, and relevant case studies.
Overview of this compound
This compound is a peptide-based compound that has been investigated for its ability to modulate immune responses and target tumor cells. Its structure allows it to interact with specific receptors on immune cells, enhancing their ability to recognize and eliminate cancerous cells.
- Immune Modulation : this compound has been shown to enhance the activity of T cells, particularly CD8+ cytotoxic T lymphocytes (CTLs), which are crucial for targeting tumor cells. This is achieved by promoting the recognition of tumor-associated antigens.
- Cytokine Release : The compound stimulates the release of various cytokines, including IL-6 and IFN-γ, which play significant roles in immune responses against tumors. This cytokine release can lead to an increased proliferation of immune cells and enhanced antitumor activity.
- Inhibition of Regulatory T Cells : this compound may also inhibit the function of regulatory T cells (Tregs), which are known to suppress immune responses. By reducing Treg activity, this compound can promote a more robust antitumor immunity.
Case Studies
- Peptide Vaccine Efficacy : In a study involving BALB/c mice, this compound was administered as part of a peptide vaccination strategy against breast tumors. The results indicated that mice receiving the vaccine exhibited delayed tumor onset and reduced tumor size compared to control groups .
- Tumor Growth Inhibition : Another study demonstrated that mice vaccinated with this compound showed a significant reduction in tumor growth when challenged with transplantable tumor cells (TUBO). The average tumor size in treated mice was significantly smaller than that in untreated controls, showcasing this compound's potential as an effective therapeutic agent .
Data Table
Study | Model | Treatment | Key Finding |
---|---|---|---|
Study 1 | BALB/c mice | Peptide vaccine with this compound | Delayed tumor onset; reduced size |
Study 2 | TUBO tumor model | This compound vaccination | Significant reduction in tumor growth |
Properties
Molecular Formula |
C42H66N10O14 |
---|---|
Molecular Weight |
935.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H66N10O14/c1-19(2)15-28(42(65)66)49-38(61)29(18-53)50-35(58)21(5)45-36(59)27(17-31(43)56)47-34(57)22(6)46-39(62)30-9-8-14-52(30)41(64)33(20(3)4)51-37(60)26(48-40(63)32(44)23(7)54)16-24-10-12-25(55)13-11-24/h10-13,19-23,26-30,32-33,53-55H,8-9,14-18,44H2,1-7H3,(H2,43,56)(H,45,59)(H,46,62)(H,47,57)(H,48,63)(H,49,61)(H,50,58)(H,51,60)(H,65,66)/t21-,22-,23+,26-,27-,28-,29-,30-,32-,33-/m0/s1 |
InChI Key |
UKSQKNGHLVXYRE-FYPZIEDISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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